Benzenemethanol, 4-hexyl-

sulfotransferase kinetics xenobiotic metabolism enzyme-substrate affinity

Benzenemethanol, 4-hexyl- (systematically (4-hexylphenyl)methanol; commonly 4-hexylbenzyl alcohol) is a para‑substituted benzyl alcohol bearing a linear C6 alkyl chain. It belongs to the 4‑n‑alkylbenzyl alcohol homologous series, compounds employed as synthetic intermediates for pharmaceuticals, agrochemicals, and functional organic materials.

Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
CAS No. 118578-88-4
Cat. No. B3046045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, 4-hexyl-
CAS118578-88-4
Molecular FormulaC13H20O
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)CO
InChIInChI=1S/C13H20O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10,14H,2-6,11H2,1H3
InChIKeyYUQUKICJPWOXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hexylbenzyl Alcohol (CAS 118578-88-4) Procurement Guide: Verified differentiation from shorter- and longer-chain alkylbenzyl alcohol analogs


Benzenemethanol, 4-hexyl- (systematically (4-hexylphenyl)methanol; commonly 4-hexylbenzyl alcohol) is a para‑substituted benzyl alcohol bearing a linear C6 alkyl chain. It belongs to the 4‑n‑alkylbenzyl alcohol homologous series, compounds employed as synthetic intermediates for pharmaceuticals, agrochemicals, and functional organic materials. Its physicochemical properties—logP, enzyme substrate affinity, and steric bulk—are strongly chain‑length‑dependent, making direct interchange with shorter (C1–C5) or longer (C7–C8) analogs scientifically unjustified [1][2].

Why 4‑Methylbenzyl, 4‑Pentylbenzyl, or 4‑Octylbenzyl Alcohol Cannot Simply Replace 4‑Hexylbenzyl Alcohol


Although all 4‑n‑alkylbenzyl alcohols share a benzylic alcohol pharmacophore, systematic kinetic profiling reveals that neither shorter nor longer homologs are functionally interchangeable. For hydroxysteroid sulfotransferase STa, catalytic efficiency (kcat/Km) is a non‑monotonic function of chain length, peaking at n=5 (pentyl) and declining sharply on either side [1]. The hexyl derivative thus occupies a distinct kinetic niche—it is not the most efficient substrate, nor the least—and its substitution would alter sulfation rates in metabolism or toxicology assays. In solid‑state materials, the 4‑hexylbenzyl group confers an intermediate steric demand that drives molecular packing and aggregation differently from both the smaller 2‑ethylhexyl and the bis‑(4‑hexylphenyl)methyl groups [2]. These orthogonal lines of evidence demonstrate that chain‑length selection is not arbitrary but is a critical determinant of both biological and materials performance.

Quantitative Evidence Differentiating 4‑Hexylbenzyl Alcohol from Its Closest 4‑n‑Alkylbenzyl Alcohol Analogs


Substrate Affinity (KM) for Hydroxysteroid Sulfotransferase STa: Head‑to‑Head Comparison Across Chain Lengths

In a panel of para‑substituted n‑alkylbenzyl alcohols assayed against rat hydroxysteroid sulfotransferase STa, 4‑hexylbenzyl alcohol exhibited a Michaelis constant (KM) of 0.2 mM [1]. This value is 1.67‑fold higher (i.e., weaker binding) than the chain‑length optimum, 4‑pentylbenzyl alcohol (KM = 0.12 mM), and 1.45‑fold lower than the longer 4‑octylbenzyl alcohol (KM = 0.29 mM). Thus, the C6 homolog occupies an intermediate affinity position within the series, neither the tightest‑binding nor the weakest.

sulfotransferase kinetics xenobiotic metabolism enzyme-substrate affinity

Catalytic Efficiency (kcat/Km) Optimum at C5: 4‑Hexylbenzyl Alcohol Falls on the Descending Limb

The definitive measure of enzyme performance, kcat/Km, was determined for the full homologous series (n = 1–8). The maximum catalytic efficiency was obtained with 4‑pentylbenzyl alcohol; 4‑hexylbenzyl alcohol lies on the descending limb of the efficiency‑vs‑chain‑length curve [1]. Although the exact fold‑reduction for the hexyl derivative is not publicly tabulated, its position relative to the pentyl optimum is unambiguously established by the authors' log(kcat/Km) vs. log P correlation.

catalytic efficiency structure-activity relationship sulfation

Hydrophobicity (Log P) Differentiation: >100‑Fold Partitioning Difference vs. Short‑Chain Analogs

Chen et al. demonstrated a direct linear correlation between log(kcat/Km) and the logarithm of the octanol/water partition coefficient for the alkylbenzyl alcohol series, establishing hydrophobicity as a primary driver of enzyme efficiency [1]. The computed XLogP3 for 4‑hexylbenzyl alcohol is 4.6 [2], a value that exceeds those of shorter homologs by roughly 2–3 log units. For context, a Δlog P of +2.0 corresponds to a 100‑fold greater partitioning into octanol, with profound consequences for membrane permeability, formulation solubility, and biological compartment distribution.

lipophilicity partition coefficient QSAR

Side‑Chain Steric Bulk in Organic Photovoltaics: 4‑Hexylbenzyl vs. 2‑Ethylhexyl and Bis(4‑hexylphenyl)methyl

A 2025 study designed three non‑fused ring electron acceptors differing only in side chain: 4T‑EH (2‑ethylhexyl), 4T‑PH (4‑hexylbenzyl), and 4T‑2PH (bis(4‑hexylphenyl)methyl). The 4‑hexylbenzyl group in 4T‑PH produced a molecular planarity and aggregation state intermediate between the flexible 2‑ethylhexyl and the maximally bulky bis‑substituted variant [1]. The bis‑substituted 4T‑2PH device achieved a power conversion efficiency of 13.70 %; the 4‑hexylbenzyl‑bearing 4T‑PH displayed distinct face‑on orientation and π–π stacking distance, establishing that the monobenzyl substituent directs molecular packing differently from both smaller and larger side chains [1].

non‑fused ring electron acceptors side chain engineering molecular packing

Optimal Use Cases for 4‑Hexylbenzyl Alcohol Based on Verified Differentiation Evidence


Chain‑Length‑Dependent Sulfation Kinetics in Toxicology Research

Use 4‑hexylbenzyl alcohol as a defined substrate for rat hydroxysteroid sulfotransferase STa to probe how alkyl chain length modulates sulfation rate. The intermediate KM (0.2 mM) and sub‑optimal kcat/Km make it a key comparator between the optimal pentyl derivative and the less efficient octyl derivative, enabling deconvolution of hydrophobicity‑driven vs. steric‑driven contributions to catalysis [1].

Synthesis of 4‑Hexylbenzyl Bromide for Pharmacophore Introduction

4‑Hexylbenzyl alcohol serves as the direct precursor to 4‑hexylbenzyl bromide, a versatile alkylating agent used to install the 4‑hexylbenzyl pharmacophore into drug candidates. The C6 chain imparts a log P of 4.6 [2], a lipophilicity window that is distinct from shorter‑chain analogs and that influences ADME properties of the final conjugate [1].

Side‑Chain Engineering of Non‑Fused Ring Electron Acceptors

Employ 4‑hexylbenzyl alcohol as the starting material for introducing the 4‑hexylbenzyl side chain into organic semiconductors. The intermediate steric bulk of this substituent yields aggregation behavior and molecular orientation that differ from both 2‑ethylhexyl and bis(4‑hexylphenyl)methyl groups, providing a distinct morpho‑structural handle for tuning photovoltaic blend morphology [3].

QSAR Model Development for Sulfotransferase Substrates

Include 4‑hexylbenzyl alcohol in quantitative structure–activity relationship (QSAR) training sets that relate log P to sulfotransferase catalytic efficiency. The established log(kcat/Km) vs. log P correlation [1] positions the hexyl derivative as a critical data point between the pentyl optimum and the heptyl/octyl decline, improving model predictive power for xenobiotic alcohol sulfation.

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